2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with an ethoxy group and a phenyl ring bearing a 3-methyl-1,2,4-oxadiazol-5-yl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.
Coupling with the phenyl ring: The oxadiazole derivative is then coupled with a phenyl ring through a Suzuki-Miyaura coupling reaction, using palladium catalysts and boronic acids.
Formation of the benzamide core: The final step involves the reaction of the coupled product with ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethoxybenzaldehyde or ethoxybenzoic acid, while reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Affecting gene expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-[3-(3-methyl-1,2,4-triazol-5-yl)phenyl]benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-ethoxy-N-[3-(3-methyl-1,2,4-thiadiazol-5-yl)phenyl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-23-16-10-5-4-9-15(16)17(22)20-14-8-6-7-13(11-14)18-19-12(2)21-24-18/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHLNMMZFHGRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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